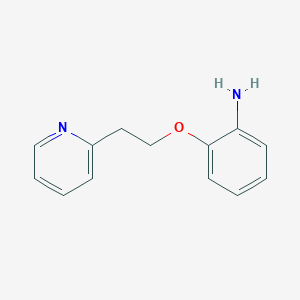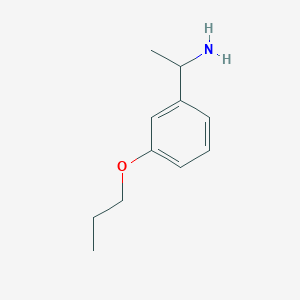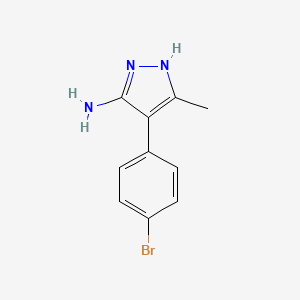
4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine
Übersicht
Beschreibung
4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis of Pyrazoles
Pyrazole derivatives serve as pivotal building blocks in the synthesis of heterocyclic compounds. Their unique reactivity allows for the construction of a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, and others, under mild reaction conditions. The versatility of pyrazoles in synthesizing diverse heterocyclic frameworks underscores their importance in medicinal chemistry and drug discovery (Gomaa & Ali, 2020).
Biological Activities
The pyrazole core is integral to many biologically active compounds, exhibiting a wide array of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The ongoing research in pyrazoline derivatives, a closely related class, highlights their potential in developing anticancer agents, showcasing the critical role of pyrazole-based scaffolds in therapeutic applications (Pushkar Kumar Ray et al., 2022). Moreover, pyrazolines are recognized for their MAO-inhibitory properties, indicating their potential in treating neurological disorders (Mathew et al., 2013).
Drug Development
Pyrazole derivatives have been identified as key pharmacophores in the design of new drugs, with activities ranging from COX-2 inhibition to various other targeted actions in medicinal chemistry. Their adaptability in drug development is evident from the diverse range of therapeutic agents incorporating the pyrazole moiety (Dar & Shamsuzzaman, 2015).
Wirkmechanismus
Target of Action
Similar pyrazole derivatives have been reported to exhibit significant biological activities, including antileishmanial and antimalarial effects . These activities suggest that the compound may interact with key enzymes or proteins involved in these diseases.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways . They have been reported to affect the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Related compounds have been reported to exhibit significant antileishmanial and antimalarial activities . For instance, one compound showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .
Biochemische Analyse
Biochemical Properties
4-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased acetylcholine levels, affecting nerve impulse transmission. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site . This binding prevents the enzyme from hydrolyzing acetylcholine, resulting in increased acetylcholine levels and altered nerve impulse transmission .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects diminish, and toxic effects become more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . This modulation can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize to specific subcellular compartments, such as mitochondria and lysosomes . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGQAVPNQRLZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589429 | |
| Record name | 4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955575-53-8 | |
| Record name | 4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-4-(4-bromophenyl)-3-methylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine](/img/structure/B1286095.png)
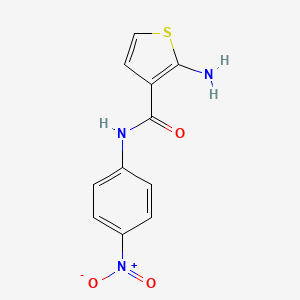

![(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine](/img/structure/B1286106.png)
![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)
![2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1286110.png)
![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)
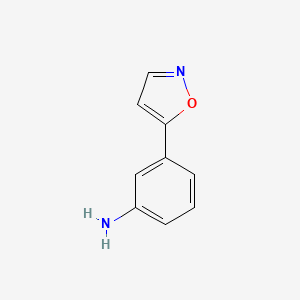
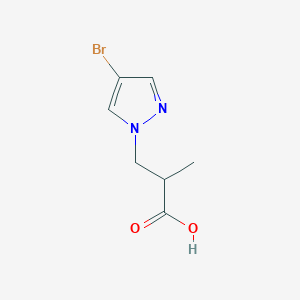

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B1286119.png)

